![molecular formula C13H15N3O2 B12609644 N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea CAS No. 651021-59-9](/img/structure/B12609644.png)
N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea is a synthetic organic compound that features a urea moiety substituted with dimethyl groups and a phenyl ring attached to a pyrrole group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea typically involves the reaction of 4-[(1H-pyrrol-2-yl)oxy]aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 4-[(1H-pyrrol-2-yl)oxy]aniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Alkyl or acyl-substituted pyrrole derivatives.
科学的研究の応用
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
類似化合物との比較
Similar Compounds
N,N’-Dimethylurea: A simpler analog without the phenyl and pyrrole substituents.
4-[(1H-pyrrol-2-yl)oxy]aniline: Lacks the dimethylurea moiety.
N,N’-Dimethyl-N-phenylurea: Contains a phenyl ring but lacks the pyrrole group.
Uniqueness
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea is unique due to the presence of both the pyrrole and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
651021-59-9 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
1,3-dimethyl-1-[4-(1H-pyrrol-2-yloxy)phenyl]urea |
InChI |
InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-5-7-11(8-6-10)18-12-4-3-9-15-12/h3-9,15H,1-2H3,(H,14,17) |
InChIキー |
PJQOIHQFVCDXBC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



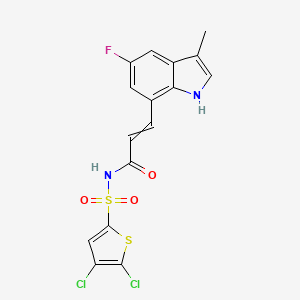
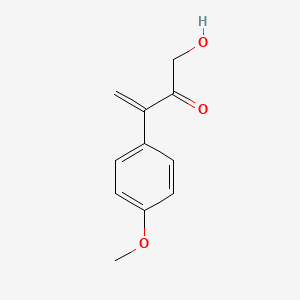
![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
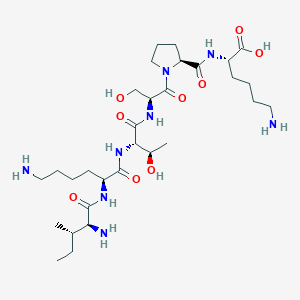
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
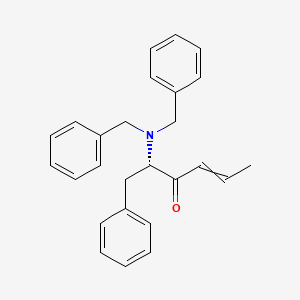
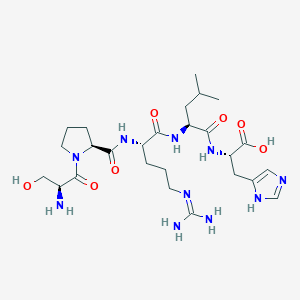
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
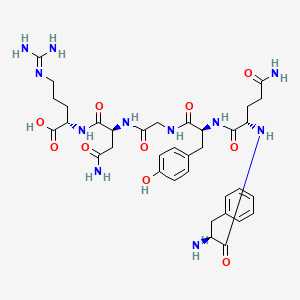
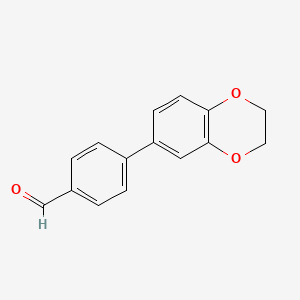
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
